![molecular formula C22H19FN4O3 B2368944 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 941876-39-7](/img/no-structure.png)
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound “2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide” has a molecular formula of C23H21FN4O3 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The compound has a molecular weight of 432.5 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found .Scientific Research Applications
Anti-Inflammatory Activity
Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, which share structural similarities with 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide, have significant anti-inflammatory properties. A study by K. Sunder & Jayapal Maleraju (2013) synthesized various derivatives and tested them for anti-inflammatory activity, finding several compounds with notable effects.
Antioxidant Activity
Compounds derived from pyrazole-acetamide, closely related to the chemical , have shown significant antioxidant activity. In a study conducted by K. Chkirate et al. (2019), the antioxidant properties of such compounds were analyzed, revealing their potential in this area.
Potential in Imaging and Radiolabeling
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar to the chemical , have been identified as selective ligands for the translocator protein and have applications in imaging and radiolabeling. F. Dollé et al. (2008) explored these compounds for use in positron emission tomography, demonstrating their potential in medical imaging.
Antimicrobial Activities
Similar compounds, such as those synthesized in the study by G. Saravanan et al. (2010), have been shown to possess significant anti-bacterial and anti-fungal activities. These findings indicate a potential application in treating infections.
Potential as Antipsychotic Agents
Research into related chemical structures, such as the study by L D Wise et al. (1987), has revealed the potential of these compounds as antipsychotic agents. These studies have shown promising results in behavioral animal tests without interacting with dopamine receptors.
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 2-(4-ethoxyphenyl)-4-oxo-1,3-dihydropyrazole. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine. The final step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with N-(3-fluorophenyl)acetamide to form the target compound.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "N-(3-fluorophenyl)acetamide" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-ethoxyphenyl)-4-oxo-1,3-dihydropyrazole.", "Step 2: The dihydropyrazole intermediate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine.", "Step 3: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with N-(3-fluorophenyl)acetamide in the presence of a base such as potassium carbonate to form the target compound, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide." ] } | |
CAS RN |
941876-39-7 |
Molecular Formula |
C22H19FN4O3 |
Molecular Weight |
406.417 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28) |
InChI Key |
SNEOHWRCWFQFHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F |
solubility |
not available |
Origin of Product |
United States |
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